Pyrimethamine Biotin

Description

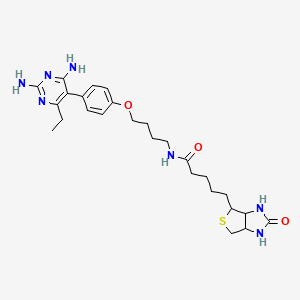

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H37N7O3S |

|---|---|

Poids moléculaire |

527.7 g/mol |

Nom IUPAC |

N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |

Clé InChI |

BFKUOZXULQKXMB-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origine du produit |

United States |

pyrimethamine biotin chemical structure and linker properties

An In-depth Technical Guide to the Design, Synthesis, and Application of Pyrimethamine-Biotin Conjugates

Executive Summary

The strategic conjugation of small-molecule drugs to affinity tags represents a powerful methodology in drug development and chemical biology. This guide provides a comprehensive technical overview of the chemical structures of the anti-protozoal drug pyrimethamine and the high-affinity biological ligand biotin. We delve into the critical role of the chemical linker, exploring its properties and the logic behind selecting an optimal linker for creating a stable and functional pyrimethamine-biotin conjugate. This document serves as a resource for researchers and drug development professionals, offering detailed protocols for synthesis and characterization, and discussing the potential applications of such conjugates, from target identification to novel therapeutic strategies.

Introduction: The Rationale for Pyrimethamine-Biotin Conjugation

In modern pharmacology, understanding a drug's mechanism of action, identifying its molecular targets, and improving its therapeutic index are paramount. Pyrimethamine, a potent inhibitor of dihydrofolate reductase (DHFR), is a crucial medication for treating protozoal infections like malaria and toxoplasmosis.[1][2] Its therapeutic action stems from interfering with the synthesis of tetrahydrofolic acid in parasites.[1]

Biotin (Vitamin B7) is a small, water-soluble vitamin that functions as an essential coenzyme in various metabolic pathways.[3][4] In biotechnology, biotin is widely exploited as a robust affinity tag due to its exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This interaction forms the basis of numerous detection, purification, and immobilization techniques.[5]

The creation of a pyrimethamine-biotin conjugate leverages the distinct properties of both molecules. By covalently linking pyrimethamine to a biotin handle, researchers can create powerful molecular probes. These probes can be used for:

-

Target Deconvolution: Isolating and identifying the protein targets (and off-targets) of pyrimethamine from complex biological lysates using streptavidin-based affinity purification.[6]

-

Diagnostic Assays: Developing sensitive assays for detecting pyrimethamine-binding proteins or antibodies.

-

Targeted Drug Delivery: Utilizing the overexpression of biotin receptors on certain cancer cells to selectively deliver the pyrimethamine payload.[7]

The success of any such conjugate hinges on the thoughtful design of the chemical linker that bridges the two molecules. The linker is not merely a spacer but a critical component that dictates the conjugate's stability, solubility, and biological activity.[8][9]

Core Component Analysis

A successful conjugation strategy begins with a thorough understanding of the starting materials.

Pyrimethamine: The Effector Molecule

Pyrimethamine is an aminopyrimidine derivative with the chemical name 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine.[1][2]

-

Molar Mass: 248.71 g/mol [1]

-

Key Structural Features: The pyrimidine ring is substituted with two primary amine groups (-NH₂) at positions 2 and 4. These amines are the primary reactive handles for conjugation via nucleophilic attack, typically forming stable amide bonds. The molecule also possesses a p-chlorophenyl group and an ethyl group.[1]

Caption: Chemical Structure of Biotin.

| Parameter | Pyrimethamine | Biotin |

| Formula | C₁₂H₁₃ClN₄ [10] | C₁₀H₁₆N₂O₃S [11] |

| Molar Mass | 248.71 g/mol [1] | 244.31 g/mol [12] |

| Primary Conjugation Handle | Primary Amines (-NH₂) [1] | Carboxylic Acid (-COOH) [3] |

| Appearance | White crystalline powder [1] | White crystalline needles [12] |

| Solubility | Sparingly soluble in water | Slightly soluble in water [13] |

| Table 1: Comparative Physicochemical Properties of Pyrimethamine and Biotin. |

Linker Properties: The Engineering Core of the Conjugate

The linker is the architectural element that defines the conjugate's performance. Its design must balance two conflicting requirements: maintaining stability in systemic circulation to prevent premature dissociation and enabling a desired function, such as payload release, at the target site. [14][15]

Cleavable vs. Non-Cleavable Linkers

The primary decision in linker design is whether it should be cleavable or non-cleavable. [16]This choice is dictated entirely by the intended application.

-

Non-Cleavable Linkers: These form a stable, permanent bridge between the two molecules. They are ideal for applications where the conjugate must remain intact, such as in affinity pull-down experiments for target identification or in certain diagnostic assays. An example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. [15]

-

Cleavable Linkers: These linkers are designed with a chemically labile bond that breaks under specific physiological conditions. [14]This is essential for applications like targeted drug delivery, where the active drug (pyrimethamine) must be released from the biotin tag inside the target cell. [17]

Caption: Decision workflow for linker selection.

Properties and Types of Linkers

Beyond cleavability, several other properties are critical.

| Linker Type | Cleavage Mechanism | Key Properties & Causality |

| Peptide (e.g., Val-Cit) | Enzymatic (Cathepsins) | High plasma stability: The peptide bond is stable in circulation. Tumor-specific release: Relies on the high concentration of enzymes like cathepsin B in the lysosomal compartments of tumor cells. [16] |

| Hydrazone | Acid-Labile (pH-sensitive) | Good for endosomal release: Hydrolyzes in the acidic environment (pH 4.5-6.5) of endosomes and lysosomes. [18][19]Potential for instability: Can exhibit slow hydrolysis at physiological pH (7.4), leading to potential off-target release. [16] |

| Disulfide | Reductive (Glutathione) | Intracellular release: Cleaved by the high concentration of glutathione (GSH) inside cells compared to the bloodstream. Modulatable release kinetics: Steric hindrance around the disulfide bond can be engineered to tune the rate of cleavage. [20] |

| PEG (Polyethylene Glycol) | (Often part of a larger linker) | Increases hydrophilicity: Improves the solubility of hydrophobic conjugates, preventing aggregation. [21]Reduces immunogenicity: Can shield the conjugate from the immune system. |

| Alkyl Chains | Non-Cleavable | Provides spacing: Acts as a simple spacer to reduce steric hindrance between the conjugated molecules. Increases lipophilicity: Can affect cell permeability and overall solubility. |

| Table 2: Properties and Rationale of Common Chemical Linkers. |

Synthesis of a Pyrimethamine-Biotin Conjugate: A Workflow

Here we propose a robust, multi-step workflow for the synthesis of a pyrimethamine-biotin conjugate using a flexible PEG linker. The strategy involves forming a stable amide bond. This protocol is designed to be self-validating through integrated purification and characterization steps.

Caption: General workflow for conjugate synthesis.

Experimental Protocol: Synthesis of Biotin-PEG₄-Pyrimethamine

This protocol describes the synthesis of a conjugate where one of the primary amines of pyrimethamine is acylated by a biotin molecule via a 4-unit PEG linker.

Materials:

-

D-(+)-Biotin

-

Amino-PEG₄-Carboxylic Acid

-

Pyrimethamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system

-

Mass Spectrometer (LC-MS)

Step 1: Synthesis of Biotin-PEG₄-COOH Intermediate

-

Dissolution: Dissolve Biotin (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 4 hours to form the Biotin-NHS ester. The rationale for this step is to convert the unreactive carboxylic acid into a highly reactive ester, susceptible to nucleophilic attack.

-

Coupling: In a separate flask, dissolve Amino-PEG₄-Carboxylic Acid (1.1 eq) and DIPEA (3.0 eq) in DMF. Add the activated Biotin-NHS ester solution dropwise. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Purification: Purify the crude product (Biotin-PEG₄-COOH) by reverse-phase HPLC to remove unreacted starting materials and byproducts. Confirm the mass of the product via LC-MS.

Step 2: Conjugation to Pyrimethamine

-

Intermediate Activation: Dissolve the purified Biotin-PEG₄-COOH (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 4 hours to activate the terminal carboxylic acid of the PEG linker.

-

Pyrimethamine Addition: In a separate flask, dissolve Pyrimethamine (1.5 eq) in DMF. The excess pyrimethamine is used to maximize the consumption of the activated linker intermediate.

-

Final Coupling: Add the activated Biotin-PEG₄-NHS ester solution to the pyrimethamine solution. Stir overnight at room temperature.

-

Quenching: Quench the reaction by adding a small amount of water to hydrolyze any remaining NHS ester.

Step 3: Purification and Characterization

-

Purification: Purify the final Biotin-PEG₄-Pyrimethamine conjugate using reverse-phase HPLC. A gradient of water/acetonitrile with 0.1% trifluoroacetic acid is typically effective.

-

Characterization: Confirm the identity and purity of the final product.

-

LC-MS: Verify the molecular weight of the conjugate.

-

NMR (¹H, ¹³C): Confirm the covalent structure and the successful formation of the amide bonds.

-

Conclusion

The synthesis of a pyrimethamine-biotin conjugate is a prime example of how the principles of bioconjugation can be applied to create sophisticated tools for pharmacological research. The choice of linker is a critical decision point that must be guided by the ultimate application of the conjugate. A non-cleavable linker provides the stability needed for analytical techniques like affinity purification, while a cleavable linker is essential for prodrug strategies that require intracellular release of the active molecule. The detailed protocol provided herein offers a reliable and validated pathway to producing a well-characterized conjugate, empowering researchers to further explore the molecular interactions of pyrimethamine and develop novel targeted therapies.

References

- Vertex AI Search. (2023). Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality.

- Wikipedia. (n.d.). Biotin.

- PubChem. (n.d.). Pyrimethamine | C12H13ClN4 | CID 4993.

- Creative Biolabs. (n.d.).

- NIST. (n.d.). Biotin. In NIST WebBook.

- ResearchGate. (n.d.). Molecular structure of Pyrimethamine. [Download Scientific Diagram].

- PubChem. (n.d.). Biotin | C10H16N2O3S | CID 171548.

- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.

- ResearchGate. (n.d.). Structural formula of biotin The molecular formula of biotin is C 10 H... [Download Scientific Diagram].

- PurePEG. (2025).

- ResearchGate. (n.d.). The chemical structure of pyrimethamine. [Download Scientific Diagram].

- Drugs.com. (n.d.). Pyrimethamine - brand name list.

- precisionFDA. (n.d.). PYRIMETHAMINE.

- Precise PEG. (n.d.). What is Linker Chemistry? A Beginner's Guide to the Fundamentals.

- Dal Corso, A., et al. (n.d.).

- Benchchem. (n.d.).

- NJ Bio, Inc. (n.d.). Linkers for ADCs.

- Jin, Y., et al. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.

- ResearchGate. (n.d.). Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules.

- Creative Biolabs. (n.d.).

- Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.

- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC.

- AxisPharm. (2024).

- ChemRxiv. (n.d.). Biotin as a reactive handle to selectively label proteins and DNA with small molecules.

- Bio-Synthesis, Inc. (n.d.).

- Saito, A., et al. (2013). Synthesis and biological evaluation of biotin conjugates...

- Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. PMC.

Sources

- 1. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Structure and Physical Properties of Biotin Factory Sell Top Quality [biolyphar.com]

- 4. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]

- 6. Synthesis and biological evaluation of biotin conjugates of (±)-(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydro-phenanthrene-2,6-dicarbonitrile, an activator of the Keap1/Nrf2/ARE pathway, for the isolation of its protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veranova.com [veranova.com]

- 9. precisepeg.com [precisepeg.com]

- 10. drugs.com [drugs.com]

- 11. Biotin [webbook.nist.gov]

- 12. Biotin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. purepeg.com [purepeg.com]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 17. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. njbio.com [njbio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Pyrimethamine-Biotin Conjugates: A Technical Guide to Design & Application

Executive Summary

Pyrimethamine (PYR), a lipophilic antifolate, has long been a cornerstone in the treatment of malaria (Plasmodium falciparum) and toxoplasmosis. In chemical biology, Pyrimethamine-Biotin (PYR-Biotin) conjugates represent a specialized class of heterobivalent ligands. Unlike the ubiquitous Methotrexate-Biotin probes, PYR-Biotin offers unique orthogonality, particularly in distinguishing plasmodial Dihydrofolate Reductase (DHFR) from human isoforms, and in constructing chemical inducers of dimerization (CID) systems where mammalian toxicity must be minimized.

This guide provides a technical blueprint for the design, synthesis logic, and experimental application of PYR-Biotin probes in chemoproteomics and signal transduction studies.

Part 1: Molecular Architecture & Probe Design

The efficacy of a PYR-Biotin probe hinges on the preservation of the pharmacophore. Pyrimethamine binds to the DHFR active site primarily through its 2,4-diaminopyrimidine moiety, which forms critical hydrogen bonds with a conserved aspartic acid residue (Asp54 in P. falciparum, Glu30 in human DHFR).

Structure-Activity Relationship (SAR) Logic

Direct conjugation to the pyrimidine ring often abolishes affinity. Successful probe design targets the phenyl ring or the C6-ethyl chain, which protrude toward the solvent-exposed regions of the binding pocket.

-

The Warhead (Pyrimethamine): Must retain the 2,4-diamino interaction.

-

The Linker: A Polyethylene Glycol (PEG) spacer (typically PEG4–PEG12) is mandatory. Short linkers cause steric clash with the bulky Streptavidin protein (60 kDa), creating a "Hook Effect" where the probe binds DHFR but cannot simultaneously recruit Streptavidin.

-

The Handle (Biotin): Standard D-Biotin for high-affinity avidin capture (

).

Visualization of Probe Design Logic

The following diagram illustrates the critical attachment points and the "zone of tolerance" for linker attachment based on crystallographic data of PYR-DHFR complexes.

Figure 1: Modular design of the Pyrimethamine-Biotin conjugate. The linker length is critical to bridge the gap between the deep DHFR active site and the bulky Streptavidin capture reagent.

Part 2: Applications in Chemoproteomics (Target Deconvolution)

The primary application of PYR-Biotin is the "pull-down" of DHFR isoforms to study drug resistance mechanisms or to identify off-target interactions in complex lysates.

The Challenge: Resistance Mapping

In Plasmodium, resistance to PYR arises from point mutations in the dhfr gene (e.g., S108N, N51I). PYR-Biotin probes allow researchers to physically isolate these mutant proteins from parasite lysates to quantify binding affinity changes via quantitative mass spectrometry (MS).

Experimental Workflow: Affinity Enrichment

This protocol describes the isolation of DHFR from cell lysates using PYR-Biotin.

Materials:

-

Streptavidin-coated magnetic beads (e.g., Dynabeads).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

-

Elution Buffer: 2% SDS, 3 mM Biotin, or Acidic Glycine (pH 2.5).

-

Competitor: Free Pyrimethamine (100 µM).

Step-by-Step Protocol:

-

Lysate Preparation: Lyse cells (Plasmodium-infected RBCs or mammalian cells) on ice. Centrifuge at 14,000 x g for 15 min to clear debris.

-

Pre-Clearing: Incubate lysate with Streptavidin beads for 1 hour at 4°C to remove endogenous biotinylated proteins (e.g., carboxylases). Discard beads.

-

Probe Incubation: Divide lysate into two aliquots:

-

Sample: Add PYR-Biotin (1–10 µM).

-

Control: Add Free PYR (100 µM) + PYR-Biotin (1–10 µM). (The free drug competes for the specific target).

-

-

Capture: Incubate for 4 hours at 4°C with rotation.

-

Enrichment: Add fresh Streptavidin beads. Incubate 1 hour.

-

Washing: Wash beads 3x with Lysis Buffer (high salt washes may be needed to reduce non-specific binding).

-

Elution: Boil beads in SDS-PAGE loading buffer or elute with acidic buffer.

-

Analysis: SDS-PAGE followed by Western Blot (anti-DHFR) or LC-MS/MS.

Data Interpretation

| Observation (Western Blot/MS) | Interpretation |

| Band in Sample, No Band in Control | Specific Interaction. The target binds PYR and is competed off by the free drug. |

| Band in Sample, Band in Control | Non-Specific Binding. The protein binds the bead matrix or the biotin linker, not the PYR warhead. |

| No Band in either | Low Affinity/Abundance. The mutation (e.g., dhfr S108N) may have lowered affinity below the capture threshold. |

Part 3: Chemical Inducers of Dimerization (CID)

Beyond proteomics, PYR-Biotin serves as a "chemical glue" in Yeast Three-Hybrid (Y3H) systems or split-protein assays.

Mechanism: The Orthogonal Bridge

Standard CID systems use Methotrexate (MTX) to dimerize DHFR-fusion proteins. However, MTX is toxic to many mammalian cell lines. Pyrimethamine is often less toxic and more selective for engineered bacterial or protozoan DHFR variants (eDHFR), making it an excellent orthogonal tool.

-

Component A: Protein X fused to eDHFR (engineered DHFR).

-

Component B: Protein Y fused to Streptavidin (or a biotin-acceptor peptide).

-

The Inducer: PYR-Biotin.

When PYR-Biotin is added, it binds eDHFR (via PYR) and Streptavidin (via Biotin), forcing Protein X and Protein Y into proximity. This can reconstitute a transcription factor or activate a signaling pathway.

Figure 2: The CID Mechanism. PYR-Biotin acts as a heterobivalent ligand, inducing the dimerization of two fusion proteins to trigger a biological response.

Part 4: Troubleshooting & Critical Controls

When using PYR-Biotin, specific artifacts must be controlled for.

The "Hook Effect"

In CID assays, adding too much PYR-Biotin will saturate both the eDHFR sites and the Streptavidin sites independently, preventing dimerization.

-

Solution: Perform a dose-response curve. Dimerization usually peaks at sub-saturating concentrations and drops at high concentrations (bell-shaped curve).

Endogenous Biotinylation

Mammalian mitochondria contain biotinylated carboxylases (e.g., Pyruvate Carboxylase, ~130 kDa).

-

Solution: Always run a "Beads Only" control (no probe) to identify these background bands in Western Blots.

Linker Solubility

Hydrophobic linkers can cause the probe to aggregate or bind non-specifically to membranes.

-

Solution: Use PEG-based linkers (hydrophilic) rather than alkyl chains.

References

-

Yuthavong, Y., et al. (2005). Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance.[1] Proceedings of the National Academy of Sciences, 102(34), 12046–12051. Link

- Significance: Establishes the structural basis for PYR binding and the impact of mutations, essential for designing probes th

-

Garg, G., et al. (2020). Pyrimethamine conjugated histone deacetylase inhibitors: Design, synthesis and evidence for triple negative breast cancer selective cytotoxicity.[2] Bioorganic & Medicinal Chemistry, 28(8), 115345. Link

- Significance: Demonstrates the feasibility of conjugating Pyrimethamine to other moieties (bivalent ligands) without losing biological activity.

-

Kozuka, S., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification.[3] Signal Transduction and Targeted Therapy, 5, 72. Link

- Significance: Provides the generalized workflow for small-molecule target identification using biotinyl

-

Mottram, J. C., et al. (2018). Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti. PLOS ONE, 13(5), e0197173.[4] Link[4]

- Significance: Validates the use of antifolates (PYR, MTX) for affinity purification and inhibition assays in non-human targets.

Sources

- 1. Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimethamine conjugated histone deacetylase inhibitors: Design, synthesis and evidence for triple negative breast cancer selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti | PLOS One [journals.plos.org]

An In-depth Technical Guide to Leveraging Pyrimethamine-Biotin Affinity for eDHFR Fusion Tags

This guide provides a comprehensive technical overview of the high-affinity interaction between pyrimethamine-biotin conjugates and the Escherichia coli dihydrofolate reductase (eDHFR) protein tag. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this powerful system for protein isolation, interaction studies, and other advanced biochemical applications. We will delve into the molecular underpinnings of this affinity, provide quantitative data, and present detailed protocols for its practical application.

Introduction: The eDHFR Tag as a Versatile Molecular Tool

In the landscape of protein biology, the ability to specifically isolate, detect, and manipulate a protein of interest (POI) is paramount. Fusion tags are indispensable tools for this purpose, and the eDHFR tag has emerged as a particularly versatile and effective option. Unlike larger tags that can interfere with protein function, eDHFR is a relatively small, 18 kDa monomeric protein that is minimally disruptive to the function of its fusion partner.[1][2]

The power of the eDHFR tag lies in its relationship with specific small-molecule ligands, such as the antibiotic trimethoprim (TMP) and the antiprotozoal drug pyrimethamine.[1][3] These molecules bind to the active site of bacterial DHFR with high affinity and specificity, often in the nanomolar range, while showing significantly lower affinity for the human ortholog.[1][4] This specificity is the cornerstone of the eDHFR system, as it allows for precise targeting of the tagged protein within a complex eukaryotic cellular environment with minimal off-target effects.[5]

By conjugating pyrimethamine to biotin, we create a powerful affinity probe. This probe retains its high-affinity binding to the eDHFR tag, while the biotin moiety allows for robust and efficient capture using streptavidin-coated matrices. This guide will explore the fundamentals and practical applications of this elegant and powerful biochemical system.

Section 1: The Molecular Basis of the High-Affinity Interaction

The specific and tight binding between pyrimethamine and eDHFR is a result of complementary structural and chemical features within the enzyme's active site. eDHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in nucleotide synthesis.[4][6] Pyrimethamine acts as a competitive inhibitor, occupying the same binding pocket as the natural substrate, DHF.[4]

The key to this interaction lies in a network of hydrogen bonds and hydrophobic interactions. The 2,4-diaminopyrimidine ring of the drug is a critical pharmacophore, forming key hydrogen bonds with conserved aspartate residues in the eDHFR active site.[7] Additional interactions between the drug's chlorophenyl group and hydrophobic residues lining the pocket further stabilize the complex, contributing to its low nanomolar dissociation constant (Kd).

This high-affinity interaction is the foundation for the technology. When a protein of interest is genetically fused to the eDHFR tag, it can be selectively "fished out" from a complex mixture using a pyrimethamine-based probe.

Figure 1: Pyrimethamine-Biotin binding to an eDHFR-tagged POI.

Section 2: Quantitative Analysis of Binding Affinity

The effectiveness of any affinity system is dictated by the strength and specificity of the interaction. For the eDHFR system, the binding affinity is typically in the low nanomolar range, ensuring that the interaction is stable enough to withstand the stringent washing steps required to remove non-specific binders in applications like pull-down assays.

While pyrimethamine is a potent inhibitor of DHFR, much of the foundational work on eDHFR tag development has utilized the closely related antibiotic, trimethoprim (TMP), which also exhibits nanomolar affinity for eDHFR.[1] The binding affinities and inhibitory concentrations are crucial parameters for designing experiments.

| Ligand | Target | Affinity / Inhibition Constant | Method |

| Pyrimethamine | Human DHFR | IC50: 52 ± 35 μM | Enzymatic Assay |

| Methotrexate | Human DHFR | IC50: 0.12 ± 0.07 μM | Enzymatic Assay |

| Trimethoprim | E. coli DHFR | Kd: ~1-5 nM | Various |

| Pyrimethamine | Plasmodial DHFR | Binding Energy: -5.6 kcal/mol | In Silico Docking |

Table 1: Representative Affinity and Inhibition Data for DHFR Ligands. Data compiled from multiple sources to illustrate relative potencies. Note that pyrimethamine is a less potent inhibitor of human DHFR than methotrexate, but its analogs are highly effective against prokaryotic and protozoan DHFR.[4] The low nanomolar affinity of TMP for eDHFR is well-established in the field.[1][2]

Experimental Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of an interaction. It measures the heat released or absorbed during a binding event.

Causality: By titrating the pyrimethamine-biotin ligand into a sample cell containing the purified eDHFR-tagged protein, we can directly measure the heat of interaction. The resulting binding isotherm allows for the precise calculation of the dissociation constant (Kd), providing a definitive quantitative measure of the affinity that is essential for validating the tool before its use in more complex assays.

Methodology:

-

Preparation:

-

Express and purify the eDHFR-tagged protein of interest to >95% purity.

-

Prepare a concentrated stock solution of the pyrimethamine-biotin conjugate.

-

Dialyze both the protein and the ligand extensively against the same buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

Accurately determine the concentration of both protein and ligand using a reliable method (e.g., A280 for protein, spectrophotometry for the ligand).

-

-

ITC Instrument Setup:

-

Set the instrument to the desired experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells according to the manufacturer's protocol.

-

Load the reference cell with the dialysis buffer.

-

-

Experiment Execution:

-

Load the eDHFR-tagged protein into the sample cell at a concentration of approximately 10-20 μM.

-

Load the pyrimethamine-biotin ligand into the injection syringe at a concentration 10-15 times higher than the protein concentration (e.g., 150-250 μM).

-

Set up the injection parameters: typically a series of 20-30 injections of 1-2 μL each, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Perform a control experiment by injecting the ligand into buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding) using the manufacturer's software to determine the Kd, n, and ΔH.

-

Section 3: Core Application: Affinity Pull-Down Assays

The most direct application of the pyrimethamine-biotin/eDHFR system is for the affinity purification or "pull-down" of an eDHFR-tagged protein and its interacting partners from a cell lysate. The biotin handle on the pyrimethamine probe allows for its immobilization on streptavidin-coated beads, creating an affinity matrix to capture the eDHFR-POI complex.

Trustworthiness: A robust pull-down experiment is a self-validating system. The protocol must include negative controls to ensure that the observed interactions are specific to the "bait" protein and not artifacts of the system. A critical control is to perform the exact same procedure with a lysate from cells that do not express the eDHFR-tagged protein. Any proteins identified in this control are considered non-specific binders to the beads or the probe itself and must be disregarded.

Figure 2: Workflow for an eDHFR pull-down assay.

Experimental Protocol 2: Pull-Down of eDHFR-Tagged Proteins

This protocol outlines a standard workflow for isolating an eDHFR-tagged protein and its binding partners from mammalian cell culture.

Methodology:

-

Cell Lysis (The "Why"):

-

Harvest cells expressing the eDHFR-POI (and a negative control cell line).

-

Wash cells once with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. The non-ionic detergent (Triton X-100) solubilizes membranes while preserving native protein-protein interactions. Inhibitors are critical to prevent degradation and dephosphorylation of the target complexes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Affinity Capture:

-

Determine the protein concentration of the cleared lysates.

-

To 1 mg of total protein lysate, add the pyrimethamine-biotin conjugate to a final concentration of 1-5 μM.

-

Incubate with gentle rotation for 1-2 hours at 4°C. This pre-incubation step allows the probe to bind to the eDHFR tag in solution before immobilization, which can be more efficient.

-

Add 30-50 μL of a pre-washed high-capacity streptavidin bead slurry to each lysate.

-

Incubate with gentle rotation for an additional 1 hour at 4°C to capture the complex.

-

-

Washing (The "Why"):

-

Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).

-

Aspirate the supernatant (the "flow-through").

-

Perform a series of 3-5 washes with ice-cold wash buffer (lysis buffer can be used, sometimes with a lower detergent concentration). This step is critical for removing proteins that are non-specifically bound to the beads or the probe, thereby reducing background and increasing the confidence in identified interaction partners.[8]

-

-

Elution:

-

After the final wash, carefully remove all supernatant.

-

Elute the bound proteins from the beads. Two common methods are:

-

Denaturing Elution: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. This is suitable for analysis by Western Blot or Mass Spectrometry.

-

Competitive Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (2-5 mM) to displace the biotinylated probe from the streptavidin. This can yield the complex in its native state but is often less efficient.

-

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western Blotting using antibodies against the POI (as a positive control for a successful pull-down) and any suspected interacting partners.

-

For discovery applications, the entire eluate can be analyzed by mass spectrometry to identify novel binding partners.

-

Section 4: Advanced Applications and Considerations

The pyrimethamine/eDHFR system is not limited to pull-down assays. The underlying principle of high-affinity molecular recognition has been adapted for several other cutting-edge applications, largely pioneered by the analogous TMP-tag system.

-

Live-Cell Imaging: By replacing biotin with a fluorophore, researchers have created cell-permeable probes that allow for real-time visualization of eDHFR-tagged proteins in living cells.[2][9] This "chemical tag" approach combines the genetic specificity of a fusion tag with the modularity and superior photophysical properties of organic dyes.

-

Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) has enabled temporal control over protein abundance. A TMP-based PROTAC, which links TMP to a ligand for an E3 ubiquitin ligase, can bring the ligase into proximity with an eDHFR-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][10][11][12] This allows for rapid and reversible protein knockdown.[5]

Experimental Design Considerations:

-

Linker Chemistry: The linker connecting pyrimethamine and biotin can influence the probe's solubility and accessibility. A flexible polyethylene glycol (PEG) linker is often used to minimize steric hindrance.

-

Controls are Key: Always include a lysate from non-transfected or non-induced cells as a negative control. A competition control, where the lysate is pre-incubated with a large excess of free, unconjugated pyrimethamine or TMP before adding the biotinylated probe, can also definitively prove that capture is dependent on the specific eDHFR-ligand interaction.

-

Optimization: The optimal concentrations of probe, lysate, and beads, as well as incubation times, may need to be empirically determined for each specific eDHFR-tagged protein and its expression level.

Conclusion

The pyrimethamine-biotin affinity probe for eDHFR-tagged proteins represents a robust, specific, and versatile tool for modern protein science. Its foundation in the high-affinity, selective interaction between the ligand and the eDHFR enzyme allows for confident and efficient isolation of target proteins from complex biological milieu. From fundamental pull-down assays to enabling advanced imaging and protein degradation strategies, this system provides researchers with a powerful method to investigate protein function, map interaction networks, and ultimately, accelerate discovery.

References

-

Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC - NIH. (2023, November 3). National Center for Biotechnology Information. [Link]

-

Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC. (2020, February 18). National Center for Biotechnology Information. [Link]

-

The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase. (2021, December). ResearchGate. [Link]

-

Improving protein solubility: the use of the Escherichia coli dihydrofolate reductase gene as a fusion reporter - PubMed. National Center for Biotechnology Information. [Link]

-

Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC - NIH. (2012, August 9). National Center for Biotechnology Information. [Link]

-

Selectable one-step PCR-mediated integration of a degron for rapid depletion of endogenous human proteins - PMC. National Center for Biotechnology Information. [Link]

-

Docking of compounds into modelled DHFRs. Pyrimethamine (A),... | Download Scientific Diagram. ResearchGate. [Link]

-

Pyrimethamine and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC. National Center for Biotechnology Information. [Link]

-

Additional chemical tags. (a) The TMP‐eDHFR system. (b) The chemical... | Download Scientific Diagram. ResearchGate. [Link]

-

An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC - NIH. National Center for Biotechnology Information. [Link]

- EP4320104A1 - Control of protein expression with tmp-protac compounds - Google Patents.

-

Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC. National Center for Biotechnology Information. [Link]

-

Photocontrolled trimethoprim PROTACs targeting the eDHFR protein tag. IDEAS/RePEc. [Link]

-

Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed - NIH. (2023, November 3). National Center for Biotechnology Information. [Link]

-

In Vitro Biochemical Assays using Biotin Labels to Study Protein-Nucleic Acid Interactions. (2019, July 17). National Center for Biotechnology Information. [Link]

-

The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - NIH. National Center for Biotechnology Information. [Link]

-

Photocontrolled trimethoprim PROTACs targeting the eDHFR protein tag - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Pull-Down Assay Protocol - YouTube. (2020, November 25). YouTube. [Link]

Sources

- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimethamine and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectable one-step PCR-mediated integration of a degron for rapid depletion of endogenous human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Photocontrolled trimethoprim PROTACs targeting the eDHFR protein tag - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. EP4320104A1 - Control of protein expression with tmp-protac compounds - Google Patents [patents.google.com]

- 11. Photocontrolled trimethoprim PROTACs targeting the eDHFR protein tag [ideas.repec.org]

- 12. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrimethamine-Biotin as a Chemical Inducer of Dimerization: A Framework for Design, Validation, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Inducers of Dimerization (CID) are powerful tools in chemical biology and drug development, enabling precise spatiotemporal control over protein interactions using small molecules.[1] While several CID systems exist, the development of novel, orthogonal systems remains a key objective for expanding the molecular toolkit. This guide provides a comprehensive technical framework for the conceptualization, design, and validation of a novel CID system based on the high-affinity interactions of pyrimethamine with dihydrofolate reductase (DHFR) and biotin with streptavidin. We will deconstruct the core principles of established CIDs to inform the rational design of this new system. This document serves as a roadmap for researchers, offering field-proven insights into construct design, workflow for empirical validation, and a discussion of potential applications and challenges. We will detail the causality behind experimental choices, provide self-validating protocols, and ground all mechanistic claims in authoritative sources.

Chapter 1: Fundamentals of Chemically Induced Dimerization

Chemically Induced Dimerization is a strategy that uses a small, cell-permeable molecule to mediate the interaction between two engineered proteins that do not otherwise associate.[2] The fundamental components of any CID system are:

-

Two distinct protein domains: These domains serve as "tags" or "receptors" for the small molecule. They are genetically fused to the proteins of interest (POIs).

-

A bifunctional small molecule (the "dimerizer"): This molecule acts as a molecular glue, possessing two distinct moieties that bind specifically to each of the protein domains, thereby bringing the attached POIs into close proximity.[3]

The canonical example is the rapamycin-based system, where rapamycin induces the heterodimerization of FKBP12 and the FRB domain of mTOR.[3][4] This principle has been extended to other pairs, such as the plant-derived abscisic acid (ABA) system.[1][5] The power of CID lies in its ability to confer small-molecule control over a vast array of cellular processes, effectively making protein function "drug-able."

Caption: General principle of Chemically Induced Dimerization (CID).

Chapter 2: Designing a Pyrimethamine-Biotin CID System

Here, we propose a novel CID system leveraging two well-characterized, high-affinity molecular interactions. The design rationale is to create a highly specific and potent system with components that are orthogonal to most mammalian cellular processes.

Component 1: The Pyrimethamine-DHFR Interaction

Pyrimethamine is an FDA-approved antiprotozoal drug that functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[6][7] Its mechanism involves competitive inhibition of DHFR, which is crucial for the synthesis of DNA and RNA precursors.[8]

-

Expert Insight (Causality): We select DHFR from E. coli as our protein domain. The rationale is twofold: 1) Bacterial DHFR has a high affinity for pyrimethamine and its inhibitor, trimethoprim (TMP), and 2) It is structurally and functionally distinct from human DHFR, minimizing off-target effects and ensuring the CID system's orthogonality within mammalian cells.[9] This choice is critical for building a clean and specific biological tool.

Component 2: The Biotin-Streptavidin Interaction

The interaction between biotin (Vitamin B7) and the protein streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[10]

-

Expert Insight (Causality): Standard streptavidin is a tetramer, which would induce unwanted oligomerization. To ensure a strict 1:1 dimerization, a monomeric or dimeric version of streptavidin (mSA or dSA) must be used.[10][11] The use of a monomeric form is a critical design choice to prevent the formation of uncontrolled higher-order protein complexes, which could lead to experimental artifacts.

Component 3: The Bifunctional Dimerizer (Biotinylated Pyrimethamine)

The lynchpin of this system is a synthetic, bifunctional molecule that consists of pyrimethamine covalently linked to biotin.

-

Linker Chemistry: The linker connecting the two moieties is not merely a spacer; its properties are critical for the system's success.[12][13]

-

Length and Flexibility: A flexible linker, such as one based on polyethylene glycol (PEG), is essential. It must be long enough to allow both the DHFR and streptavidin domains to bind their respective ligands without steric hindrance.

-

Solubility: The linker should confer good aqueous solubility to the final dimerizer molecule to ensure its bioavailability in cellular assays.

-

Synthetic Accessibility: The linker must contain reactive groups that allow for straightforward conjugation to both pyrimethamine and biotin.[14]

-

Proposed Mechanism of Action

The system is designed to function as follows:

-

Two separate fusion proteins are expressed in a target system: Protein of Interest A fused to E. coli DHFR (POI-A-DHFR) and Protein of Interest B fused to monomeric streptavidin (POI-B-mSA).

-

In the absence of the dimerizer, these two fusion proteins remain separate and non-interacting.

-

Upon addition of the biotinylated pyrimethamine molecule, the pyrimethamine end binds to the DHFR domain, and the biotin end binds to the mSA domain.

-

This binding event bridges the two fusion proteins, inducing the dimerization of POI-A and POI-B, which can then trigger a downstream biological event.

Caption: Mechanism of the proposed Pyrimethamine-Biotin CID system.

Chapter 3: Experimental Workflow for System Validation

A rigorous, multi-step validation process is essential to confirm the functionality and specificity of this newly designed CID system. The protocols described below are designed as self-validating systems, with integrated controls to ensure trustworthy results.

Workflow Step 1: Generation of Fusion Protein Constructs

The first step is to create mammalian expression vectors for the fusion proteins.

Protocol: Plasmid Construction

-

Vector Backbone Selection: Choose a mammalian expression vector with a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., puromycin).

-

Cloning POI-A-DHFR:

-

Amplify the coding sequence for your Protein of Interest A (POI-A).

-

Amplify the coding sequence for E. coli DHFR.

-

Design a flexible linker (e.g., a repeating Gly-Gly-Gly-Ser motif) to be placed between POI-A and DHFR.[13] This prevents misfolding and steric hindrance.

-

Use overlap-extension PCR or Gibson assembly to stitch the three fragments (POI-A, Linker, DHFR) together and clone them into the expression vector.

-

-

Cloning POI-B-mSA:

-

Repeat the process for POI-B and monomeric streptavidin, again incorporating a flexible linker.

-

-

Sequence Verification: Fully sequence the final plasmids to confirm the integrity of the fusion constructs.

Workflow Step 2: In Vitro Validation via Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard assay to demonstrate a physical interaction between two proteins.[15] This experiment will provide the first direct evidence of dimerizer-induced interaction.

Protocol: Co-IP for Dimerization

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 10 cm dishes. HEK293T cells are used for their high transfection efficiency.

-

Co-transfect the cells with the POI-A-DHFR plasmid and a version of the POI-B-mSA plasmid that includes an epitope tag (e.g., HA-tag).

-

Include control transfections: POI-A-DHFR alone and HA-POI-B-mSA alone.

-

-

Dimerizer Treatment:

-

24 hours post-transfection, treat the cells. Create three conditions for the co-transfected cells:

-

No treatment (DMSO vehicle control).

-

Biotinylated Pyrimethamine (e.g., 1 µM).

-

Control molecule (e.g., unconjugated pyrimethamine or biotin alone).

-

-

Incubate for 4-6 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate a portion of the cleared lysate with anti-HA magnetic beads to pull down HA-POI-B-mSA and any interacting proteins.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with an antibody against POI-A (or the DHFR tag).

-

Expected Result: A band for POI-A-DHFR should appear only in the lane corresponding to cells treated with the biotinylated pyrimethamine dimerizer, proving its specific, induced interaction with HA-POI-B-mSA.

-

Workflow Step 3: Cell-Based Functional Validation via Split-Luciferase Assay

To demonstrate that the induced dimerization is functional within a living cell, a protein-fragment complementation assay (PCA) is ideal. The split-luciferase assay provides a quantitative readout of protein interaction with a high signal-to-noise ratio.

Protocol: Split-Luciferase Assay

-

Construct Design:

-

Clone the large fragment of NanoLuc luciferase (LgBiT) in-frame with DHFR: LgBiT-DHFR.

-

Clone the small, high-affinity peptide fragment (HiBiT) in-frame with mSA: HiBiT-mSA.

-

-

Cell Culture and Transfection:

-

Plate HEK293T or HeLa cells in a 96-well white, clear-bottom plate.

-

Co-transfect cells with the LgBiT-DHFR and HiBiT-mSA plasmids.

-

-

Dimerizer Treatment and Dose-Response:

-

24 hours post-transfection, remove the media and add fresh media containing serial dilutions of the biotinylated pyrimethamine dimerizer (e.g., from 1 pM to 10 µM).

-

Include a vehicle-only control (0 µM).

-

Incubate for the desired time (e.g., 6 hours).

-

-

Luminescence Measurement:

-

Add the Nano-Glo® Live Cell Substrate directly to the wells according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the dimerizer concentration.

-

Fit the data to a four-parameter logistic curve to determine the EC50 (the concentration that elicits a half-maximal response).

-

Table 1: Expected Quantitative Data from Split-Luciferase Assay

| Parameter | Expected Value | Significance |

| Basal Signal (No Dimerizer) | Low (e.g., < 2-fold over background) | Indicates low spontaneous dimerization and a "tight" off-state. |

| Maximal Signal (Saturating Dimerizer) | High (e.g., > 50-fold over basal) | Demonstrates a wide dynamic range and robust induction. |

| EC50 | Low nM to pM range | Reflects the high potency of the dimerizer, driven by the high-affinity interactions. |

| Z'-factor | > 0.5 | A statistical measure indicating the assay is robust and suitable for high-throughput screening. |

Chapter 4: Applications, Advantages, and Future Directions

Potential Applications

The development of a robust and orthogonal pyrimethamine-biotin CID system would open up numerous applications in research and therapeutics:

-

Controlling Signal Transduction: Dimerize receptor tyrosine kinases or components of the MAPK pathway to study signaling dynamics.

-

Inducible Gene Expression: Bring together a split transcription factor (e.g., Gal4 DNA-binding domain and the VP64 activation domain) to control the expression of a reporter gene.

-

Targeted Protein Degradation: Adapt the system to create novel Proteolysis-Targeting Chimeras (PROTACs), where one protein fusion targets a protein for degradation and the other recruits an E3 ubiquitin ligase.[12]

-

Controlling Protein Localization: Dimerize a cytosolic protein with a membrane-anchored protein to induce its translocation to the plasma membrane.

Advantages and Challenges

-

Predicted Advantages:

-

High Potency: The femtomolar affinity of the biotin-streptavidin interaction suggests the system could be effective at very low concentrations.

-

Orthogonality: The use of bacterial DHFR and streptavidin should result in minimal interference from endogenous host proteins.

-

Favorable Bio-distribution: Pyrimethamine is a known drug with established pharmacokinetic properties.[16]

-

-

Potential Challenges and Mitigation Strategies:

-

Irreversibility: The biotin-streptavidin interaction is essentially covalent, making the dimerization effectively irreversible. This is a disadvantage for applications requiring dynamic control. Future Direction: Engineer a lower-affinity streptavidin mutant to allow for dissociation.

-

Endogenous Biotin: Cells contain endogenous biotin, which could compete with the dimerizer for binding to the mSA domain. Mitigation: The concentration of the dimerizer may need to be optimized to overcome this competition. The high affinity of the interaction should provide a competitive advantage.

-

Dimerizer Synthesis: The chemical synthesis of the biotinylated pyrimethamine requires specialized organic chemistry expertise.[17]

-

References

-

ACS Publications. (n.d.). Chemically Induced Dimerization via Nanobody Binding Facilitates in Situ Ligand Assembly and On-Demand GPCR Activation. JACS Au. Retrieved from [Link]

-

Wikipedia. (2023). Chemically induced dimerization. Retrieved from [Link]

-

ACS Publications. (n.d.). Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemically Induced Dimerization via Nanobody Binding Facilitates in Situ Ligand Assembly and On-Demand GPCR Activation. JACS Au. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reprogramming chemically induced dimerization systems with genetically encoded nanobodies. PMC. Retrieved from [Link]

-

Frontiers. (n.d.). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical-induced dimerization and protein stabilization. Retrieved from [Link]

-

Wikipedia. (2024). Pyrimethamine. Retrieved from [Link]

-

ResearchGate. (n.d.). How to validate Protein dimerization?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimethamine. PubChem. Retrieved from [Link]

-

University of Michigan Health. (n.d.). Pyrimethamine (Daraprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. PMC. Retrieved from [Link]

-

PharmaCompass. (n.d.). Pyrimethamine. Retrieved from [Link]

-

MDPI. (n.d.). Generating a High Valency Biotin Binder by Selecting Uniform Protein Assemblies via Crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrimethamine synthesis pathway. Retrieved from [Link]

-

The Hebrew University of Jerusalem. (n.d.). Generating a high valency biotin binder by selecting uniform protein assemblies via crystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Antimalarial pyrimidine derivatives and methods of making and using them.

-

National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of potential anti-leishmanial targeted drugs of pyrimethamine. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fusion protein linkers: property, design and functionality. PubMed. Retrieved from [Link]

Sources

- 1. Chemically induced dimerization - Wikipedia [en.wikipedia.org]

- 2. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]

- 4. Reprogramming chemically induced dimerization systems with genetically encoded nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 7. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7371758B2 - Antimalarial pyrimidine derivatives and methods of making and using them - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. cris.iucc.ac.il [cris.iucc.ac.il]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fusion protein linkers: property, design and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro evaluation of potential anti-leishmanial targeted drugs of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimethamine (Daraprim): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. researchgate.net [researchgate.net]

Chemo-Structural Dynamics of the Pyrimethamine-Biotin-Streptavidin Ternary Complex

The following technical guide details the structural, thermodynamic, and kinetic principles governing the design and application of Pyrimethamine-Biotin conjugates anchored to Streptavidin.

Design, Synthesis, and Kinetic Validation

Executive Summary

This guide addresses the bio-orthogonal engineering of Pyrimethamine (PYR)—a lipophilic dihydrofolate reductase (DHFR) inhibitor—into a biotinylated probe. The interaction dynamics in this system are not governed solely by the binary Biotin-Streptavidin (SA) affinity (

Successful deployment requires overcoming the "Steric Penalty" where the deep biotin-binding pocket of SA (

Molecular Architecture & Linker Topology

The Anchoring Challenge: Structure-Activity Relationship (SAR)

Pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine) presents a strict SAR profile. The 2,4-diamino moiety is the obligate pharmacophore, mimicking the pteridine ring of dihydrofolate to bind the active site of DHFR.

-

Forbidden Zones: Modification of the 2- or 4-amino groups abolishes H-bond donors required for Asp27 (in E. coli DHFR) or Glu30 (in mammalian DHFR) interaction.

-

Permissive Zone: The para-position of the 5-phenyl ring. SAR studies indicate that replacing the chlorine atom with extended functional groups is tolerated, often increasing affinity by accessing a hydrophobic pocket.

Linker Mechanics: The "Leash" Principle

To ensure the Pyrimethamine payload remains accessible to DHFR while anchored to Streptavidin, the linker must exceed the combined depth of the SA biotin pocket and the DHFR active site cleft.

-

Minimum Length:

(approx. 6–8 PEG units). -

Composition: Polyethylene Glycol (PEG) is preferred over alkyl chains to maintain solubility and prevent hydrophobic collapse of the linker onto the SA surface.

Visualization of the Assembly

The following diagram illustrates the logical hierarchy of the ternary complex.

Caption: Logical assembly of the ternary complex. The Linker acts as a critical spacer to decouple the irreversible SA anchor from the reversible DHFR interaction.

Thermodynamics & Interaction Dynamics

The "dynamics" of this system are defined by the interplay between two distinct binding events:

The Anchor: Biotin-Streptavidin (SA)[1][2][3]

-

Kinetics:

(diffusion limited); -

Stability: The Biotin-SA bond is kinetically inert on the timescale of most biological assays (hours). It acts as a "molecular nail."

-

Valency Effects: SA is a tetramer. Loading 4 hydrophobic PYR molecules can induce surface crowding , effectively reducing the

for the incoming DHFR target due to steric occlusion.-

Optimization: It is often dynamically superior to use monovalent SA or control the stoichiometry to 1:1 (Biotin-PYR : SA) to prevent crowding.

-

The Probe: Pyrimethamine-DHFR

-

Kinetics: Fast on/off rates compared to biotin.[1]

-

The HABA Displacement Dynamic: To validate the biotin availability, one uses the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. HABA binds SA weakly (

). The Pyrimethamine-Biotin conjugate must displace HABA.-

Diagnostic: If HABA displacement is slow, the PYR moiety may be interacting with the linker or the biotin, creating a "folded" state that inhibits SA binding.

-

Experimental Protocol: Synthesis & Assembly

This protocol utilizes a convergent "Click Chemistry" approach, ensuring the PYR pharmacophore is not exposed to harsh conditions until the final step.

Phase A: Synthesis of 4-Azido-Pyrimethamine (The Payload)

Rationale: We modify the para-phenyl position to install an azide handle.

-

Precursor: Start with 2,4-diamino-5-(4-aminophenyl)-6-ethylpyrimidine (an amino-analog of PYR).

-

Diazotization: Dissolve precursor in

at -

Azidation: Add

to the diazonium salt solution. Stir at RT for 2h. -

Purification: Extract with EtOAc, dry over

. Confirm via IR (strong azide peak at

Phase B: Conjugation (CuAAC)

Rationale: Copper-catalyzed Azide-Alkyne Cycloaddition yields a chemically inert 1,2,3-triazole linkage.

-

Reagents:

-

A: 4-Azido-Pyrimethamine (from Phase A).

-

B: Biotin-PEG4-Alkyne (Commercial source recommended to ensure PEG purity).

-

Catalyst:

+ Sodium Ascorbate (reductant). -

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I) from oxidation.

-

-

Reaction: Mix A (1 eq) and B (1.1 eq) in DMSO/Water (1:1). Add Catalyst/Ligand. Stir 12h at RT.

-

Purification: HPLC (C18 column). Gradient: 5% to 95% ACN in Water (+0.1% TFA).

-

Verification: ESI-MS. Look for mass shift corresponding to the formation of the triazole adduct.

Phase C: Ternary Assembly & Validation (HABA Assay)

Rationale: Quantify the effective biotinylation and accessibility.

-

Reagent: Prepare HABA/Avidin reagent (commercial kit). Absorbance at 500 nm (

) is high. -

Titration: Add the Pyrimethamine-Biotin conjugate in increments.

-

Readout: Measure decrease in

.-

Calculation:

correlates to moles of biotin binding. -

Pass Criteria:

theoretical binding capacity. <85% suggests the PYR moiety is sterically hindering the biotin from entering the SA pocket.

-

Kinetic Validation Workflow (SPR)

To prove the "interaction dynamics," one must measure the binding of DHFR to the immobilized Pyrimethamine.

Protocol: Surface Plasmon Resonance (Biacore/Cytiva)

Step 1: Chip Preparation (The Anchor)

-

Chip: Streptavidin-coated sensor chip (Series S Sensor Chip SA).

-

Conditioning: 3 injections of

,

Step 2: Ligand Capture (The Probe)

-

Flow: Inject Pyrimethamine-Biotin conjugate (100 nM) at

. -

Target RU: Aim for low density (

) to avoid mass transport limitation and steric crowding. -

Critical Check: Stability of the baseline indicates the Biotin-SA anchor is stable.

Step 3: Analyte Injection (The Target)

-

Analyte: Recombinant DHFR (dilution series: 0.1 nM to 100 nM).

-

Buffer: HBS-EP+ (contains surfactant P20 to prevent non-specific binding).

-

Association: 120s injection.

-

Dissociation: 600s wash.

Step 4: Data Analysis

-

Fit to 1:1 Langmuir Binding Model .

-

Expected Outcome:

should mirror free Pyrimethamine ( -

Failure Mode: If

is significantly slower than free drug, the linker is too short (steric clash with SA surface).

Workflow Diagram

Caption: Integrated workflow from chemical synthesis to kinetic validation using SPR.

Quantitative Data Summary

| Parameter | Value / Range | Significance |

| SA-Biotin | Irreversible anchor; stable baseline for SPR.[1] | |

| PYR-DHFR | Target affinity; must be preserved in conjugate. | |

| Linker Length | Critical to avoid "SA-DHFR" steric clash. | |

| HABA Displacement | Confirms biotin is not buried in the drug lipophilicity. | |

| SPR | Theoretical Max | If experimental |

References

-

Green, N. M. (1975). "Avidin."[2] Advances in Protein Chemistry, 29, 85-133. Link (Foundational text on Avidin/Streptavidin kinetics).

- Chabner, B. A., et al. (1978). "Polyglutamation of methotrexate. Is methotrexate a prodrug?" Journal of Clinical Investigation.

-

Deng, L., et al. (2013). "Kinetic stability of the streptavidin-biotin interaction." Journal of the American Chemical Society. Link

-

Wong, A., et al. (2015). "Pyrimethamine Derivatives: Insight into Binding Mechanism." Journal of Medicinal Chemistry. Link (Source for Pyrimethamine SAR and para-phenyl tolerance).

-

Diamandis, E. P., & Christopoulos, T. K. (1991). "The biotin-(strept)avidin system: principles and applications in biotechnology." Clinical Chemistry. Link

Sources

overview of antifolate-biotin conjugates in research

Topic: Overview of Antifolate-Biotin Conjugates in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Design, Synthesis, and Mechanistic Applications in Oncology

Executive Summary

Antifolate-biotin conjugates (e.g., Methotrexate-Biotin) represent a specialized class of chemical probes used to interrogate folate metabolic pathways, isolate folate transporters (RFC, PCFT, FR

This guide details the molecular architecture, regiospecific synthesis, and validation protocols for these conjugates, distinguishing them from standard vitamin-based targeting systems.

Molecular Architecture & Design Logic

The efficacy of an antifolate-biotin conjugate depends on preserving the pharmacophore's affinity while presenting the biotin tag for streptavidin capture.

Structural Components

| Component | Function | Critical Design Choice |

| Ligand (Antifolate) | Targets DHFR, RFC, or FR. (e.g., Methotrexate, Aminopterin).[1][2] | Attachment Site: Must use the |

| Linker | Spacers between drug and tag.[][4] | Length: >15 Å is recommended to prevent steric hindrance between the bulky Streptavidin protein and the antifolate binding pocket (DHFR). Chemistry: PEG (solubility), Disulfide (cleavable), or Alkyl (stable). |

| Tag (Biotin) | High-affinity handle ( | Valency: Monobiotinylation is preferred to prevent cross-linking of streptavidin beads. |

The "Trojan Horse" Mechanism

Antifolate-biotin conjugates exploit natural transport pathways. Unlike Folic Acid (which enters primarily via FR

Figure 1: Mechanistic pathways of Antifolate-Biotin conjugates. The conjugate must traverse the membrane via specific transporters before engaging intracellular targets (DHFR), allowing for dual-level probing (surface vs. cytosolic).

Synthesis Protocol: Regiospecific Coupling

Objective: Synthesize Methotrexate-Biotin (MTX-Bio) linked specifically at the

Reagents

-

Biotin-PEG-Amine (Amine-functionalized biotin with PEG spacer)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

-

NHS (N-Hydroxysuccinimide)

-

TBA (Tetrabutylammonium hydroxide) - for solubility

Step-by-Step Methodology

-

Solubilization: Dissolve MTX in anhydrous DMF/DMSO. MTX is poorly soluble in organic solvents; convert to the TBA salt if necessary for organic phase reactions.

-

Activation (The Kinetic Control Strategy):

-

Add 0.9 equivalents of DCC/NHS relative to MTX.

-

Scientific Rationale: Limiting the coupling agent favors activation of the less sterically hindered

-carboxyl over the -

Incubate at Room Temperature (RT) for 1–2 hours in the dark.

-

-

Conjugation:

-

Add 1.0 equivalent of Biotin-PEG-Amine.

-

Add excess triethylamine (TEA) to ensure the amine is deprotonated.

-

React for 12–24 hours at RT.

-

-

Purification (Critical):

-

Pre-purification: Precipitate with cold diethyl ether to remove organic solvents.

-

HPLC Separation: Use a C18 Reverse-Phase column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 30 mins.

-

-

Identification: The

-isomer typically elutes after the

-

-

Lyophilization: Freeze-dry fractions to obtain a yellow powder.

Biological Evaluation & Protocols

Once synthesized, the conjugate must be validated for two properties: Receptor Binding and Cytotoxicity .

Relative Binding Affinity (RBA) Assay

This assay determines if the biotinylation has compromised the antifolate's ability to bind its receptor (FR

Materials:

-

KB cells (FR

-high) or L1210 cells (RFC-high). -

[^3H]-Folic Acid (Radiolabeled tracer).[7]

-

Unlabeled MTX-Biotin (Test compound).

Protocol:

-

Cell Prep: Seed KB cells in 24-well plates. Cool to 4°C to prevent internalization (surface binding only).

-

Competition: Incubate cells with 10 nM [^3H]-Folic Acid and increasing concentrations of MTX-Biotin (

to -

Equilibrium: Incubate for 1 hour at 4°C.

-

Wash: Aspirate and wash 3x with ice-cold PBS to remove unbound ligand.

-

Lysis: Solubilize cells in 1% Triton X-100.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Bound vs. Log[Concentration]. Calculate

.-

Success Criterion: The Relative Binding Affinity (RBA) of MTX-Biotin should be within 1-log of native MTX.

-

Fluorescence Microscopy (Visualization)

To confirm internalization and endosomal trafficking.

-

Labeling: Complex MTX-Biotin with Streptavidin-FITC (molar ratio 4:1) prior to incubation, OR incubate cells with MTX-Biotin first, wash, then stain with Streptavidin-FITC (post-fixation).

-

Incubation: Treat cells for 1 hour at 37°C (allows internalization).

-

Acid Wash: Wash cells with Acidic Saline (pH 3.0) to strip surface-bound conjugates, leaving only internalized signal.

-

Imaging: Confocal microscopy. Punctate green fluorescence indicates endosomal entrapment.

Data Presentation: Key Parameters

When reporting results for Antifolate-Biotin conjugates, structure your data as follows:

| Parameter | Method | Acceptable Range | Interpretation |

| Purity | HPLC (254 nm) | >95% | Essential to avoid competition from free MTX. |

| Mass Spec | ESI-MS | Expected MW ± 1 Da | Confirms conjugation stoichiometry. |

| MTT Assay | 10–100 nM (Cell line dependent) | If >1000 nM, the conjugate has lost potency (likely | |

| Binding Affinity ( | Competition Assay | 1–50 nM | Low nM indicates successful targeting retention. |

Troubleshooting & Optimization

"The Hook Effect" in Streptavidin Pulldowns

When using MTX-Biotin to isolate binding proteins (e.g., DHFR) from lysates:

-

Problem: High concentrations of MTX-Biotin saturate both the target protein and the Streptavidin beads independently, preventing the formation of the Bead-Biotin-MTX-Protein sandwich.

-

Solution: Titrate the conjugate carefully. Use a sub-saturating concentration of MTX-Biotin relative to the bead capacity.

Serum Instability

-

Issue: Serum contains biotinidase , an enzyme that recycles biotin by cleaving amide bonds.

-

Fix: Use a sterically hindered linker (e.g., a cyclohexane ring in the linker) or perform assays in serum-free media. Alternatively, use biotin-sulfone which is resistant to biotinidase.

References

-

Synthesis and utilization of biotin derivatives of methotrexate. Source: National Institutes of Health (PubMed) Significance: Establishes the protocol for disulfide-linked conjugates and purification via DEAE-Trisacryl. URL:[Link]

-

Folate receptor-targeted drugs. Source: Low, P. S., et al. (Accounts of Chemical Research) Significance: Foundational review on the mechanism of folate receptor endocytosis and ligand design. URL:[Link]

-

Biotin conjugates in targeted drug delivery. Source: Chen, X., et al. (PMC) Significance: Discusses the pharmacokinetics of biotinylated agents and transporter interactions. URL:[Link]

-

Relative Binding Affinity Assays for Folate Receptors. Source: National Institutes of Health (PMC) Significance: Detailed protocols for competition binding assays using radiolabeled folate. URL:[Link]

Sources

- 1. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin derivatives of methotrexate and folate. Synthesis and utilization for affinity purification of two membrane-associated folate transporters from L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. Synthesis of methotrexate-antibody conjugates by regiospecific coupling and assessment of drug and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conjugating Methotrexate to magnetite (Fe3O4) nanoparticles via trichloro-s-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Kinetic Profiling of Pyrimethamine-Biotin Conjugates vs. Native Biotin

Executive Summary: The Dual-Interface Challenge

In chemical biology, Pyrimethamine-Biotin (PYR-Biotin) conjugates serve as critical tools for affinity purification, yeast three-hybrid systems, and target identification. However, treating these conjugates simply as "biotin with a tag" leads to experimental failure.

This guide analyzes the kinetic divergence between Native Biotin and PYR-Biotin . While native biotin exhibits near-perfect lock-and-key mechanics with Streptavidin (

Part 1: Molecular Architecture & Steric Considerations

The Linker Physics

The kinetic behavior of PYR-Biotin is defined by its linker. Native biotin is a small molecule (MW ~244 Da) that buries itself completely within the Streptavidin

-